molecular formula C19H16N4O5S2 B11271329 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B11271329
M. Wt: 444.5 g/mol
InChI Key: ZGPNEUVXUUJISB-UHFFFAOYSA-N
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Description

N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to the presence of both the benzothiazole and isoindole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N4O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O5S2/c1-22(2)30(27,28)11-7-8-14-15(9-11)29-19(20-14)21-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26/h3-9H,10H2,1-2H3,(H,20,21,24)

InChI Key

ZGPNEUVXUUJISB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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